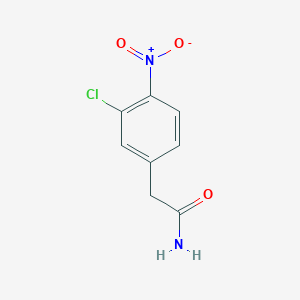![molecular formula C16H12F6 B6292238 1,2-Bis[3-(trifluoromethyl)phenyl]ethane CAS No. 72390-22-8](/img/structure/B6292238.png)
1,2-Bis[3-(trifluoromethyl)phenyl]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[3-(trifluoromethyl)phenyl]ethane is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected by an ethane bridge. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which are known for their electron-withdrawing effects and stability.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis[3-(trifluoromethyl)phenyl]ethane can be synthesized through various methods, including radical trifluoromethylation. The reaction typically requires a source of trifluoromethyl radicals, which can be generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride, under conditions that promote radical formation, such as UV light or thermal initiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
1,2-Bis[3-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the phenyl rings.
科学研究应用
1,2-Bis[3-(trifluoromethyl)phenyl]ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to the stability and bioactivity imparted by the trifluoromethyl groups.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties
作用机制
The mechanism of action of 1,2-Bis[3-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, enhancing its ability to participate in various chemical reactions. The electron-withdrawing nature of the trifluoromethyl groups can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis .
相似化合物的比较
Similar Compounds
1,2-Bis[2-(trifluoromethyl)phenyl]ethane: Similar structure but with trifluoromethyl groups in the ortho position.
1,2-Bis[4-(trifluoromethyl)phenyl]ethane: Similar structure but with trifluoromethyl groups in the para position.
1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethane: Contains additional trifluoromethyl groups on the phenyl rings.
Uniqueness
1,2-Bis[3-(trifluoromethyl)phenyl]ethane is unique due to the specific positioning of the trifluoromethyl groups, which can influence its reactivity and interactions differently compared to its isomers. The meta position of the trifluoromethyl groups can lead to distinct electronic and steric effects, making it a valuable compound for specific applications in synthesis and materials science .
属性
IUPAC Name |
1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTUOOGNUQSLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565554 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72390-22-8 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6292173.png)

![8-Phenylimidazo[1,2-a]pyrazine](/img/structure/B6292180.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)



amine](/img/structure/B6292221.png)
![[3,5,7,9,11,13,15-heptakis(trimethylsilyloxy)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-trimethylsilane](/img/structure/B6292234.png)



